molecular formula C21H15F9N4 B2925371 2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine CAS No. 477851-80-2

2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine

Cat. No.: B2925371
CAS No.: 477851-80-2
M. Wt: 494.365
InChI Key: UVQGTISEWZNWNH-UHFFFAOYSA-N
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Description

The compound 2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine is a fluorinated naphthyridine derivative with a piperazine-linked 3-(trifluoromethyl)phenyl substituent. Its structural complexity arises from:

  • A 1,8-naphthyridine core (a bicyclic heteroaromatic system with two nitrogen atoms).
  • 2,4-Bis(trifluoromethyl) groups enhancing lipophilicity and metabolic stability.
  • A piperazine ring at position 7, substituted with a 3-(trifluoromethyl)phenyl group, which may influence receptor binding and pharmacokinetics .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F9N4/c22-19(23,24)12-2-1-3-13(10-12)33-6-8-34(9-7-33)17-5-4-14-15(20(25,26)27)11-16(21(28,29)30)31-18(14)32-17/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQGTISEWZNWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F9N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine moiety can be introduced through reactions such as the aza-Michael addition between diamines and sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
  • Structure : Differs by replacing the piperazine substituent with a chlorine atom at position 5.
  • Properties :
    • Molecular weight: 300.59 g/mol (vs. higher molecular weight for the target compound due to the piperazine group).
    • Applications: Used as a synthetic intermediate for antimicrobial agents .
Ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Compound 27)
  • Structure : Shares the 7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl} group but includes an ethyl carboxylate ester and a 3-chloro-2-fluorobenzyl substituent.
  • Properties :
    • Yield: 90% (vs. unreported yield for the target compound) .
    • Melting point: 100–102°C, indicating lower crystallinity compared to derivatives with free carboxylic acids (e.g., Compound 33, mp 210–212°C) .
1-(3-Trifluoromethylphenyl)piperazine Derivatives
  • Examples : Compounds 11d and 11e from .
    • Structure : Urea-linked thiazole-piperazine derivatives with 3-(trifluoromethyl)phenyl groups.
    • Properties :
  • Molecular weight: ~534 g/mol (similar to the target compound).
  • Yield: 85–87% (comparable to naphthyridine-based syntheses) .
    • Key Difference : The thiazole-urea scaffold may target different biological pathways (e.g., kinase inhibition) compared to naphthyridines .

Functional Analogues

6-(2,4-Bis(trifluoromethyl)phenyl)-2-(pyridin-2-yl)-1,8-naphthyridine
  • Structure : Retains the bis(trifluoromethyl)phenyl group but substitutes the piperazine ring with a pyridine moiety.
  • Synthesis : Achieved via Stille coupling (79.6% yield), highlighting versatility in modifying position 6 .
  • Applications: Potential as a luminescent material or metalloenzyme inhibitor .
1,7-Naphthyridine-Based Inhibitors
  • Example : Compound 40 ().
    • Structure : 1,7-Naphthyridine core with a trifluoromethyl biphenyl group.
    • Properties :
  • Molecular weight: 476.2 g/mol.
  • Bioactivity: Exhibits selective inhibition (e.g., kinase targets) due to the 1,7-naphthyridine scaffold .
    • Key Difference : The 1,7-naphthyridine isomer may offer distinct electronic properties compared to 1,8-naphthyridines .

Comparative Data Table

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound 1,8-Naphthyridine 2,4-bis(CF₃); 7-{4-[3-(CF₃)phenyl]piperazinyl} ~550 (estimated) Synthetic intermediate, drug design
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine 1,8-Naphthyridine 2,4-bis(CF₃); 7-Cl 300.59 Antimicrobial intermediate
Compound 27 (Ethyl ester derivative) 1,8-Naphthyridine 7-{4-[3-(CF₃)phenyl]piperazinyl}; 3-carboxylate 573.0 High-yield synthesis (90%)
Compound 11e () Thiazole-urea 3-(CF₃)phenyl-piperazinyl; hydrazinyl-2-oxoethyl 534.1 Kinase inhibition
Compound 40 (1,7-Naphthyridine inhibitor) 1,7-Naphthyridine 2-cyano; biphenyl-CF₃ 476.2 Selective enzyme inhibition

Biological Activity

2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine (CAS: 477851-80-2) is a synthetic compound notable for its potential therapeutic applications. Its complex structure features multiple trifluoromethyl groups and a naphthyridine core, suggesting significant biological activity that warrants detailed investigation.

  • Molecular Formula : C21H15F9N4
  • Molecular Weight : 494.36 g/mol
  • CAS Number : 477851-80-2

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. Specifically, the presence of piperazine and trifluoromethyl groups suggests potential activity in modulating neurotransmitter systems and inhibiting phosphodiesterases (PDEs) .

Antidepressant Potential

A study highlighted the synthesis of derivatives related to 2,4-bis(trifluoromethyl) compounds, which demonstrated affinity for serotonin receptors (5-HT1A and 5-HT7). These receptors are crucial in the modulation of mood and anxiety, indicating that similar compounds may hold antidepressant properties .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Compounds with naphthyridine scaffolds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity while sparing normal cells .

Inhibition of Phosphodiesterases

The compound's ability to inhibit phosphodiesterases (specifically PDE4B and PDE10A) has been noted in studies focusing on related chemical structures. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a critical role in cellular signaling pathways involved in mood regulation and cancer progression .

Study 1: Antidepressant Activity

In a pharmacological evaluation, a series of piperazine derivatives were synthesized and tested for their binding affinity to serotonin receptors. The results indicated that certain derivatives exhibited significant binding affinities, suggesting potential antidepressant effects .

Study 2: Anticancer Evaluation

A recent study evaluated the anticancer effects of naphthyridine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and Hela (cervical cancer). The results showed that these compounds induced G2/M phase arrest and apoptosis in treated cells, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReferences
Antidepressant5-HT1A and 5-HT7 receptor affinity
AnticancerInduction of apoptosis in cancer cells
PDE InhibitionIncreased cAMP levels

Q & A

Q. What mechanistic studies are needed to clarify its metabolic stability?

  • Methodological Answer :
  • In vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor to identify CYP450-mediated oxidation sites. LC-MS/MS tracks metabolites (e.g., hydroxylation at naphthyridine C3) .
  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs to quantify excretion pathways in rodent models .

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